2-Furancarboxaldehyde, 5-nitro-, diacetate
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Overview
Description
2-Furancarboxaldehyde, 5-nitro-, diacetate is an organic compound with the molecular formula C7H5NO6. It is a derivative of 2-furancarboxaldehyde, where the 5-nitro group is further modified with diacetate groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-nitro-, diacetate typically involves the nitration of 2-furancarboxaldehyde followed by acetylation. The nitration process introduces a nitro group at the 5-position of the furan ring. This is usually achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-nitro-2-furancarboxaldehyde is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the diacetate derivative .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-nitro-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-nitro-2-furancarboxylic acid.
Reduction: 5-amino-2-furancarboxaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxaldehyde, 5-nitro-, diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-nitro-, diacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The acetyl groups can also participate in acetylation reactions, modifying the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxaldehyde, 5-nitro-: Lacks the diacetate groups, making it less reactive in certain acetylation reactions.
5-Nitro-2-furaldehyde: Similar structure but without the diacetate modification.
5-Nitrofurfural: Another derivative with different functional groups.
Properties
IUPAC Name |
acetic acid;5-nitrofuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4.2C2H4O2/c7-3-4-1-2-5(10-4)6(8)9;2*1-2(3)4/h1-3H;2*1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYIXHHGKPBPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=C(OC(=C1)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480740 |
Source
|
Record name | 2-Furancarboxaldehyde, 5-nitro-, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92799-03-6 |
Source
|
Record name | 2-Furancarboxaldehyde, 5-nitro-, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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